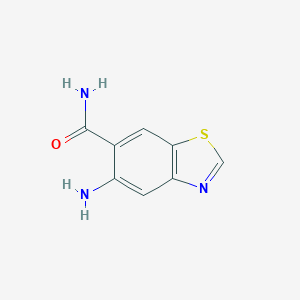

5-Amino-1,3-benzothiazole-6-carboxamide

Vue d'ensemble

Description

5-Amino-1,3-benzothiazole-6-carboxamide, also known as ABT-737, is a small molecule inhibitor that has been extensively researched for its potential in cancer treatment. It belongs to the class of compounds known as BH3 mimetics, which specifically target Bcl-2 family proteins involved in apoptosis.

Mécanisme D'action

5-Amino-1,3-benzothiazole-6-carboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. It has been shown to be particularly effective in cancers that overexpress anti-apoptotic Bcl-2 family proteins.

Biochemical and Physiological Effects:

5-Amino-1,3-benzothiazole-6-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy agents, leading to increased cell death. However, it has also been associated with some toxicities, particularly in the gastrointestinal tract.

Avantages Et Limitations Des Expériences En Laboratoire

5-Amino-1,3-benzothiazole-6-carboxamide has several advantages for lab experiments, including its specific targeting of Bcl-2 family proteins and its potential for use in combination with other chemotherapy agents. However, its toxicity and potential for off-target effects must also be considered.

Orientations Futures

Future research on 5-Amino-1,3-benzothiazole-6-carboxamide could focus on optimizing its dosing and delivery, as well as identifying biomarkers that could predict response to treatment. It could also be studied in combination with other targeted therapies or immunotherapies. Additionally, further research could be done to understand the mechanisms of resistance to 5-Amino-1,3-benzothiazole-6-carboxamide and develop strategies to overcome this resistance.

Applications De Recherche Scientifique

5-Amino-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential in cancer treatment, particularly in targeting Bcl-2 family proteins that are overexpressed in many types of cancer. It has shown promising results in preclinical studies, particularly in combination with other chemotherapy agents.

Propriétés

Numéro CAS |

171179-73-0 |

|---|---|

Nom du produit |

5-Amino-1,3-benzothiazole-6-carboxamide |

Formule moléculaire |

C8H7N3OS |

Poids moléculaire |

193.23 g/mol |

Nom IUPAC |

5-amino-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |

Clé InChI |

REYLWTJXMPVPJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

SMILES canonique |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Synonymes |

6-Benzothiazolecarboxamide,5-amino-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

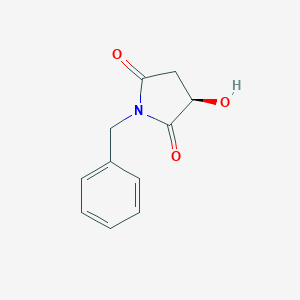

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)